3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile
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Overview
Description
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) typically involves the reaction of 2-aminobenzenethiol with appropriate fluorinated acrylonitrile derivatives. One common method is the condensation of 2-aminobenzenethiol with 2,3-difluoroacrylonitrile under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound), often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Methylbenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The difluoroacrylonitrile moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
3-(1,3-Benzothiazol-2-yl-2,3-difluoroacrylonitrile) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound) features a benzothiazole moiety linked to a difluoroacrylonitrile group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Molecular Formula: C₉H₆F₂N₂S
Molecular Weight: 202.22 g/mol
CAS Number: Not specifically listed in the provided sources.
Antitumor Activity
Studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For instance, a recent study evaluated various benzothiazole derivatives for their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated that compounds similar to this compound) effectively reduced cell viability in vitro:
Compound | Cell Line | IC₅₀ (μM) | Assay Type |
---|---|---|---|
5 | A549 | 6.26 ± 0.33 | 2D |
6 | NCI-H358 | 6.48 ± 0.11 | 2D |
8 | HCC827 | 20.46 ± 8.63 | 3D |
These findings suggest that the benzothiazole framework enhances the antitumor potential of such compounds .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored extensively. Compounds similar to the target compound showed promising activity against both Gram-positive and Gram-negative bacteria. A study utilized broth microdilution testing to evaluate the effectiveness of these compounds against Escherichia coli and Staphylococcus aureus:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5 | E. coli | ≤ 32 μg/mL |
6 | S. aureus | ≤ 16 μg/mL |
These results indicate that modifications to the benzothiazole structure can lead to enhanced antimicrobial activity .
Case Study: Anticonvulsant Activity
A series of studies on related benzothiazole derivatives have highlighted their anticonvulsant properties. A specific investigation into a range of synthesized compounds demonstrated their efficacy in reducing seizure activity without significant neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .
Case Study: Toxicity Studies
Toxicity assessments conducted on various benzothiazole derivatives revealed minimal adverse effects at therapeutic doses. The majority of tested compounds did not exhibit neurotoxic or hepatotoxic effects, making them suitable candidates for further pharmacological exploration .
Research Findings
The biological activities of benzothiazole derivatives are attributed to their ability to interact with cellular targets such as DNA and enzymes involved in critical metabolic pathways. Notably, studies have shown that these compounds can bind within the minor groove of DNA, which is a crucial mechanism for their antitumor activity .
Properties
Molecular Formula |
C10H4F2N2S |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-2,3-difluoroprop-2-enenitrile |
InChI |
InChI=1S/C10H4F2N2S/c11-6(5-13)9(12)10-14-7-3-1-2-4-8(7)15-10/h1-4H/b9-6+ |
InChI Key |
KBMDHPPATYORFG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)F |
Origin of Product |
United States |
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